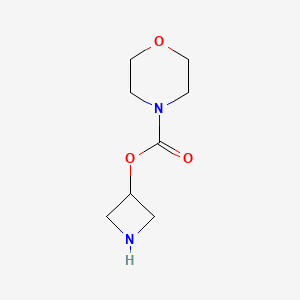

Azetidin-3-yl morpholine-4-carboxylate

Description

Properties

IUPAC Name |

azetidin-3-yl morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c11-8(13-7-5-9-6-7)10-1-3-12-4-2-10/h7,9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKQMKGNVOKTSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Azetidine Derivatives

Azetidine derivatives, including 3-amino-azetidines, are central intermediates in the synthesis of azetidin-3-yl morpholine-4-carboxylate.

Improved Synthesis of 3-Amino-Azetidines:

According to patent WO2000063168A1, 3-amino-azetidines can be synthesized via the reaction of N-t-butyl-O-trimethylsilylazetidine with hydrochloric acid followed by extraction and purification steps involving sodium hydroxide, potassium carbonate, and organic solvents. The process includes heating and stirring at controlled temperatures (55-60°C) for extended periods (up to 12 hours) to ensure reaction completion. The crude product is purified by extraction and drying steps to yield crystalline azetidine derivatives with yields around 64%.Hydrogenation and Salt Formation:

The azetidine intermediates are often converted to hydrochloride salts by bubbling hydrogen chloride gas through their ethanolic suspensions at low temperatures (0-10°C) followed by refluxing for 12 hours. This step improves the stability and isolation of the azetidine derivatives.

Functionalization via Aza-Michael Addition

A key step in modifying azetidine derivatives involves the aza-Michael addition , where nucleophilic nitrogen-containing heterocycles add to α,β-unsaturated esters derived from azetidine precursors.

Synthesis of α,β-Unsaturated Esters:

Methyl (N-Boc-azetidin-3-ylidene)acetate is prepared from N-Boc-azetidin-3-one via the Horner–Wadsworth–Emmons reaction catalyzed by DBU. This reaction forms the α,β-unsaturated ester intermediate in good yields (~72%) after purification by vacuum distillation.Aza-Michael Addition with Morpholine:

The α,β-unsaturated ester undergoes aza-Michael addition with morpholine under mild conditions using DBU as a non-nucleophilic base promoter. This reaction forms the 3-substituted azetidine with a morpholine moiety. The mild conditions prevent side reactions such as ester cleavage, ensuring high selectivity and yield.

Coupling and Esterification to Form this compound

Ester Formation:

The coupling of the azetidine intermediate with morpholine-4-carboxylic acid or its derivatives can be achieved through standard esterification methods, such as using coupling reagents (e.g., DCC, EDC) or acid chlorides under controlled conditions.Purification:

The final product is purified by chromatographic techniques, including silica gel column chromatography with eluents such as ethyl acetate and hexanes, or by crystallization from suitable solvents to obtain the pure this compound as a colorless solid.

Summary of Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Formation of 3-amino-azetidine | N-t-butyl-O-trimethylsilylazetidine + HCl | Room temp to 55-60°C | 1-12 hours | ~64 | Extraction and drying steps included |

| Hydrogen chloride salt formation | HCl gas bubbling in ethanol | 0°C to reflux | 12 hours | 65-73 | Improves stability and isolation |

| Horner–Wadsworth–Emmons reaction | N-Boc-azetidin-3-one + DBU + methyl 2-(dimethoxyphosphoryl)acetate | Room temp to reflux | Variable | ~72 | Vacuum distillation purification |

| Aza-Michael addition | α,β-unsaturated ester + morpholine + DBU | Mild (room temp) | Few hours | High | High selectivity, prevents ester cleavage |

| Esterification | Coupling reagents or acid chlorides | Room temp to mild heat | Several hours | Variable | Purification by chromatography or crystallization |

Research Findings and Considerations

- The use of DBU as a promoter in aza-Michael addition is critical for avoiding side reactions and achieving high yields of functionalized azetidine derivatives.

- The hydrogen chloride salt formation step ensures that azetidine intermediates are stable and easily isolated, which is important for subsequent coupling reactions.

- Purification techniques such as silica gel chromatography and vacuum distillation are effective for isolating pure intermediates and final products.

- The synthetic routes allow for diversification by varying the substituents on the azetidine ring and morpholine moiety, enabling the preparation of analogues for pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-yl morpholine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Drug Development

Azetidin-3-yl morpholine-4-carboxylate derivatives are often utilized as scaffolds in the development of novel pharmaceuticals. The azetidine ring structure is recognized for its ability to enhance the pharmacokinetic properties of drugs, such as bioavailability and metabolic stability. For example, compounds containing azetidine moieties have been incorporated into various therapeutic agents, including antibiotics and kinase inhibitors like baricitinib and cobimetinib, which are used to treat conditions such as rheumatoid arthritis and cancer .

1.2 Neurokinin Antagonists

Research indicates that azetidine derivatives can serve as precursors for neurokinin antagonists, which are relevant in treating pain and anxiety disorders. The synthesis of these compounds often involves nucleophilic substitution reactions where azetidine acts as a nucleophile, facilitating the development of effective antagonists .

1.3 Chemical Probes

Recent studies have explored the use of azetidin-3-yl morpholine derivatives as chemical probes for biological targets. For instance, one study identified a morpholine-substituted compound with significant affinity for the BCL6 protein, suggesting potential applications in cancer therapy . The ability to modify the azetidine structure allows for fine-tuning of biological activity.

Synthetic Methodologies

2.1 Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including:

- Aza-Michael Addition: This reaction is pivotal for constructing C–N bonds in azetidine derivatives. It allows for the efficient formation of diverse heterocycles that can be further functionalized for medicinal applications .

- Late-stage Functionalization: Recent advancements have enabled late-stage modifications of approved drugs using azetidine scaffolds, enhancing their therapeutic profiles without extensive re-synthesis .

2.2 Yield Improvement Techniques

Innovative synthetic routes have been developed to improve yield and accessibility of azetidine compounds. These methods often focus on optimizing reaction conditions to maximize product output while minimizing by-products .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of azetidin-3-yl morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain and the morpholine moiety’s electron-donating properties contribute to its reactivity and binding affinity. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Physicochemical and Functional Comparisons

Table 2: Physicochemical Properties of Related Compounds

Key Observations:

- Ethyl isoxazole carboxylate (heterocyclic analog) differs in ring size (5-membered vs. 4-membered azetidine) and exhibits lower solubility, highlighting structural impacts on physicochemical behavior .

Pharmacological Potential (Inferred from Structural Features)

- Morpholine-containing analogs (e.g., 4h, 3a-g) may exhibit enhanced bioavailability due to the morpholine ring’s solubility and metabolic stability .

- Triazolone derivatives (3a-g) with morpholine groups could target enzymes like cyclooxygenase or antimicrobial proteins, though direct activity data is unavailable in the evidence .

Biological Activity

Azetidin-3-yl morpholine-4-carboxylate is a heterocyclic compound characterized by the presence of both azetidine and morpholine rings. Its structural uniqueness has garnered interest in medicinal chemistry, particularly for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on recent research findings, case studies, and comparative analyses.

Chemical Structure and Properties

The compound features a four-membered azetidine ring fused with a morpholine moiety, which enhances its reactivity and binding affinity to biological targets. The mechanism of action is believed to involve interactions with specific enzymes or receptors, modulating various biological pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it is effective against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria suggest a promising antibacterial profile. For instance, studies have reported MIC values ranging from 64 µg/mL to 512 µg/mL against different strains, indicating its potential as an antimicrobial agent .

Anticancer Properties

This compound has also been investigated for its anticancer activities. It has been shown to inhibit the growth of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. Case studies have highlighted its effectiveness against human pancreatic cancer (Patu8988) and esophageal cancer (ECA109) cell lines, demonstrating cytotoxicity that correlates with its structural features .

The biological activity of this compound can be attributed to its ability to interact with molecular targets. The azetidine ring's strain and the electron-donating properties of the morpholine moiety enhance its reactivity. This interaction can lead to the modulation of signaling pathways involved in cell proliferation and apoptosis.

Comparative Analysis

Case Studies

- Anticancer Activity : A study involving the treatment of Patu8988 cells with this compound demonstrated a dose-dependent decrease in cell viability, indicating potential as an anticancer therapeutic agent .

- Antimicrobial Efficacy : In another investigation, the compound was tested against multiple bacterial strains using the broth microdilution method. Results indicated strong antibacterial activity across tested strains, reinforcing its potential application in treating infections caused by resistant bacteria .

Q & A

Basic: What are the optimized synthetic routes for preparing azetidin-3-yl morpholine-4-carboxylate derivatives, and how can reaction efficiency be validated?

Methodological Answer:

Synthesis typically involves coupling azetidine derivatives with morpholine carboxylates. For example, reductive amination or nucleophilic substitution under anhydrous conditions (e.g., acetonitrile at 25°C with agitation) is employed, as seen in the synthesis of related compounds like 4-(azetidin-3-yl)-morpholine hydrochloride . Purification via column chromatography (silica gel, gradient elution) and validation using techniques like HPLC (≥95% purity) or LC-MS (to confirm molecular weight) are critical. Reaction efficiency is assessed by monitoring yields and side-product formation using TLC or in-line spectroscopic methods .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound derivatives?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm structural integrity, with azetidine protons appearing as distinct multiplets (δ 3.5–4.0 ppm) and morpholine carbons resonating near 65–70 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas, while fragmentation patterns identify functional groups.

- X-ray Crystallography : Resolves stereochemistry for chiral centers, as demonstrated in studies of morpholine derivatives .

- HPLC : Quantifies purity and detects impurities using reverse-phase C18 columns with UV detection .

Advanced: How can computational methods like DFT elucidate reaction mechanisms or electronic properties of this compound derivatives?

Methodological Answer:

Density Functional Theory (DFT) calculates optimized geometries, frontier molecular orbitals (HOMO/LUMO), and reaction pathways. For example, DFT studies on morpholine derivatives reveal charge distribution at the azetidine nitrogen, influencing nucleophilicity . Transition state analysis can explain stereoselectivity in coupling reactions. Software like Gaussian or ORCA is used, with basis sets (e.g., B3LYP/6-31G*) validated against experimental data .

Advanced: How should researchers address contradictions in spectral data or inconsistent yields during synthesis?

Methodological Answer:

- Error Analysis : Differentiate systematic vs. random errors. For example, inconsistent NMR integration may arise from incomplete dissolution (systematic), while yield variability could stem from humidity (random) .

- Reproducibility Checks : Repeat reactions under controlled conditions (e.g., inert atmosphere, standardized reagent purity).

- Alternative Characterization : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or isotopic labeling to trace reaction pathways .

Advanced: What strategies optimize the stability of this compound derivatives under experimental conditions?

Methodological Answer:

- Degradation Studies : Accelerated stability testing (e.g., 40°C/75% RH) with HPLC monitoring identifies susceptibility to hydrolysis or oxidation .

- Formulation Adjustments : Lyophilization for long-term storage or addition of stabilizers (e.g., antioxidants like BHT) in solution.

- Inert Conditions : Use of Schlenk lines or gloveboxes to prevent moisture/oxygen exposure during synthesis .

Advanced: How can researchers design experiments to evaluate the pharmacological activity of this compound derivatives?

Methodological Answer:

- In Vitro Assays : Enzyme inhibition (e.g., kinase assays) or receptor-binding studies (SPR, fluorescence polarization) to identify targets.

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified azetidine/morpholine substituents and compare IC values .

- Computational Docking : Molecular docking (AutoDock, Schrödinger) predicts binding modes to proteins like CRBN E3 ligase, guiding rational design .

Advanced: What methodologies resolve discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer:

- Force Field Refinement : Adjust parameters in docking simulations to better reflect solvent effects or protein flexibility.

- Free Energy Calculations : Use MM-PBSA/GBSA to refine binding affinity predictions.

- Experimental Validation : Combine SPR for kinetic data and X-ray crystallography for co-crystal structures to validate docking poses .

Basic: How should researchers safely handle this compound derivatives in the laboratory?

Methodological Answer:

- PPE : Gloves, lab coats, and safety goggles are mandatory.

- Ventilation : Use fume hoods for synthesis/purification to avoid inhalation.

- Waste Disposal : Follow institutional guidelines for azetidine-containing waste, as improper disposal risks environmental contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.